The compound is classified as an indazole derivative, a category known for its diverse biological activities. Indazoles are bicyclic compounds that consist of a five-membered ring fused to a six-membered aromatic ring. The specific structure of 6-bromo-4-fluoro-1H-indazol-3-amine makes it a candidate for further research in pharmacology, particularly in the context of enzyme inhibition and receptor modulation.
The synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine typically involves several key steps:
The molecular structure of 6-bromo-4-fluoro-1H-indazol-3-amine can be described as follows:
Spectroscopic techniques such as NMR and infrared spectroscopy provide critical insights into the molecular structure:
6-Bromo-4-fluoro-1H-indazol-3-amine participates in various chemical reactions due to its reactive functional groups:
Common reagents for these transformations include:
The mechanism of action for 6-bromo-4-fluoro-1H-indazol-3-amine is primarily linked to its interaction with biological targets:
Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a targeted mechanism that could minimize side effects associated with traditional chemotherapeutics.
The physical and chemical properties of 6-bromo-4-fluoro-1H-indazol-3-amine include:
Properties such as boiling point, density, and refractive index are essential for practical applications and further research development.
6-Bromo-4-fluoro-1H-indazol-3-amine has several notable applications:
Ongoing research aims to optimize synthesis methods, improve yield efficiencies, and explore new therapeutic areas where this compound could provide significant benefits in treating diseases such as cancer or neurodegenerative disorders.
Indazole derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. The 1H-indazole tautomer, thermodynamically stable and predominant [10], serves as a critical pharmacophore in FDA-approved therapeutics. Notable examples include:
Table 1: FDA-Approved Therapeutics Containing 1H-Indazole Core
Drug Name | Therapeutic Category | Molecular Target | Year Approved |
---|---|---|---|
Niraparib | Antineoplastic | PARP enzyme | 2017 |
Pazopanib | Antineoplastic | VEGFR/PDGFR kinases | 2009 |
Benzydamine | Non-steroidal anti-inflammatory | Unknown mechanism | 1964 |
The indazole nucleus enables targeted interactions with diverse biological macromolecules through hydrogen bonding (N1/N2 atoms), π-π stacking (aromatic ring), and hydrophobic contacts. This adaptability facilitates kinase inhibition, enzyme modulation, and receptor antagonism, positioning indazoles as indispensable tools for addressing unmet medical needs in oncology, inflammation, and metabolic disorders [10].
Halogen atoms—particularly bromine and fluorine—serve as strategic molecular manipulators in drug design. Their incorporation into the indazole scaffold induces three critical modifications:
Table 2: Comparative Impact of Halogen Substituents on Molecular Properties
Halogen Position | Electronic Effect | Metabolic Influence | log P Contribution |
---|---|---|---|
4-Fluoro | σₚ = +0.06 (moderate -I) | Blocks cytochrome oxidation | +0.14 |
6-Bromo | σₚ = +0.23 (strong +R) | Prevents epoxidation | +0.87 |
None (reference) | Baseline | High susceptibility | 0.00 |
The synergistic combination at C4 and C6 in 6-bromo-4-fluoro-1H-indazol-3-amine creates a pharmacokinetically optimized scaffold with enhanced metabolic stability, bioavailability, and target engagement potential [3] [5].
6-Bromo-4-fluoro-1H-indazol-3-amine (CAS 1227912-19-7) emerges as a structurally refined indazole derivative with dual halogenation at pharmacologically strategic positions. Key molecular characteristics include:
This compound serves as a polyvalent synthetic intermediate in three critical domains:
Table 3: Key Physicochemical and Pharmacokinetic Properties
Property | Experimental/Calculated Value | Relevance to Drug Design |
---|---|---|
Molecular Weight | 230.04 g/mol | Within ideal range (<500 Da) |
Consensus log P | 2.08 | Optimal for membrane permeation |
Water Solubility (ESOL) | 0.191 mg/mL | Moderate, suitable for formulation |
CYP1A2 Inhibition | Predicted positive | Potential drug-drug interactions |
P-glycoprotein Substrate | Predicted negative | Reduced efflux risk |
Global suppliers like ACS Reagentes and Global Labor offer the compound in research quantities (250mg–1g) at ≥97% purity, enabling rapid access for medicinal chemistry programs [3] [7]. Its structural features—halogen handles for cross-coupling, hydrogen bonding motifs, and balanced lipophilicity—establish this molecule as a versatile building block for next-generation targeted therapies.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5